2-(1H-1,2,3-triazol-1-yl)acetonitrile
Overview
Description
2-(1H-1,2,3-triazol-1-yl)acetonitrile is a chemical compound that features a 1,2,3-triazole ring attached to an acetonitrile group. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of significant interest in organic chemistry due to its versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
- Notably, 1,2,3-triazoles have been associated with various biological effects, including anticonvulsant, antibacterial, and anticancer properties .
- For instance, some 1,2,3-triazole derivatives exhibit antiproliferative activity by binding to enzyme active sites, particularly through interactions involving nitrogen atoms within the triazole moiety .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring, a structural fragment of 2-(1H-1,2,3-triazol-1-yl)acetonitrile, is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets
Cellular Effects
Other 1,2,3-triazole derivatives have shown cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that 1,2,3-triazoles can mimic an E or a Z amide bond, which could potentially influence their interactions with biomolecules
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known for their high chemical stability .
Metabolic Pathways
1,2,3-triazoles are known to be resistant to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1H-1,2,3-triazol-1-yl)acetonitrile can be synthesized through various methods. One common approach involves the reaction of benzotriazole with chloroacetonitrile in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . Another method includes the reaction of azidoacetamides with β-ketoesters and acetylacetone, which provides a convenient route to 1,5-disubstituted 1,2,3-triazoles under metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.
Oxidation and Reduction Reactions: The nitrile group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include azides, β-ketoesters, acetylacetone, and various catalysts such as copper(I) for cycloaddition reactions. Reaction conditions typically involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)acetonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
1H-1,2,3-Triazole-1-acetic acid: Contains an acetic acid group, making it more hydrophilic compared to the nitrile derivative.
1H-1,2,3-Triazole-1-yl)methylamine: Features a primary amine group, which can participate in different types of chemical reactions compared to the nitrile group.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)acetonitrile is unique due to its combination of the triazole ring and the nitrile group, which imparts distinct chemical properties. The nitrile group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the triazole ring’s stability and ability to participate in various chemical reactions enhance its utility in diverse applications.
Properties
IUPAC Name |
2-(triazol-1-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3-8-4-2-6-7-8/h2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUXWZUDURZLLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301389 | |
Record name | 1H-1,2,3-Triazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-69-8 | |
Record name | 1H-1,2,3-Triazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4368-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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